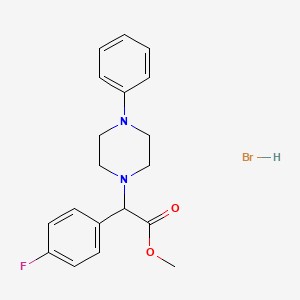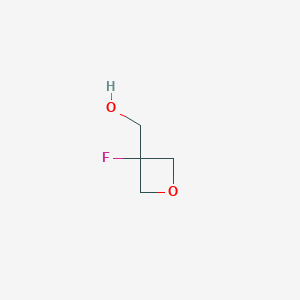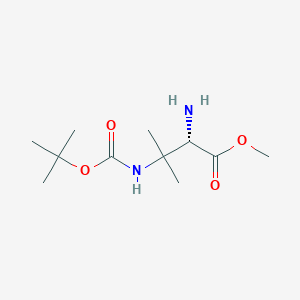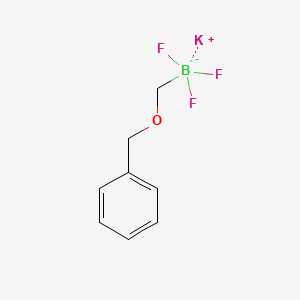
1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Descripción general
Descripción
“(1,1-Difluoropropyl)benzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 and its IUPAC name is (1,1-difluoropropyl)benzene .
Molecular Structure Analysis
The molecular formula of “(1,1-Difluoropropyl)benzene” is C9H10F2 . The InChI Code is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis
“(1,1-Difluoropropyl)benzene” has a boiling point of 25/2mm .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
1-(1,1-Difluoropropyl)-3,5-difluorobenzene and related compounds are pivotal in organometallic chemistry. They serve as versatile solvents and ligands for transition-metal-based catalysis due to the presence of fluorine substituents, which reduce the ability to donate π-electron density from the arene. This property allows them to be used as essentially non-coordinating solvents or as readily displaced ligands, fostering a range of reactions including C-H and C-F bond activation using appropriately reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).
Material Synthesis and Structural Chemistry
These compounds play a critical role in material science, particularly in the synthesis of polymers with specific properties. For example, a series of N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers, synthesized using 3,5-difluorobenzenesulfonyl chloride, were used to produce poly(arylene ether)s with varying glass transition temperatures, indicating the compound's significance in influencing polymer properties (Andrejevic, Schmitz, & Fossum, 2015). Additionally, interactions involving the 2,5-difluorobenzene group, particularly the C–H⋯F interactions, play a significant role in molecular aggregation and complex structural behaviors in crystals, highlighting the importance of such compounds in understanding intermolecular forces and crystal engineering (Mocilac, Osman, & Gallagher, 2016).
Environmental Chemistry and Biodegradation
Difluorobenzene derivatives, including those closely related to 1-(1,1-Difluoropropyl)-3,5-difluorobenzene, are prominent as intermediates in the synthesis of pharmaceutical and agricultural chemicals. Their biodegradation properties are of considerable interest. For instance, the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis, capable of using these compounds as a sole carbon and energy source, provides insights into environmental remediation processes (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1,1-difluoropropyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTINMBFUKEDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266404 | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
CAS RN |
1138445-46-1 | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)


![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)









